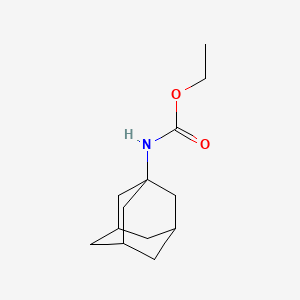

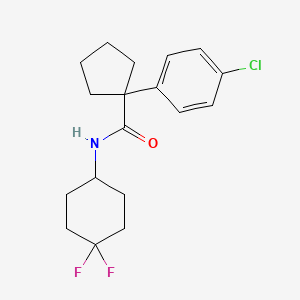

![molecular formula C19H19F2N3O2S B2453919 N-[2-(3,5-dimetil-4-fenil-1H-pirazol-1-il)etil]-3,4-difluorobenceno-1-sulfonamida CAS No. 2034321-93-0](/img/structure/B2453919.png)

N-[2-(3,5-dimetil-4-fenil-1H-pirazol-1-il)etil]-3,4-difluorobenceno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

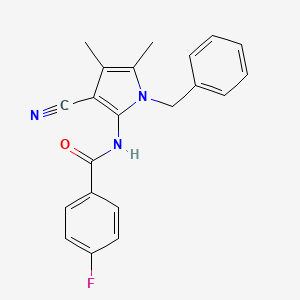

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H19F2N3O2S and its molecular weight is 391.44. The purity is usually 95%.

BenchChem offers high-quality N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-3,4-difluorobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

Los compuestos que contienen imidazol exhiben diversas propiedades biológicas, incluidos efectos antimicrobianos. Los investigadores han sintetizado derivados de 1,3-diazol (imidazol) con actividades antibacterianas, antimicobacterianas y antifúngicas . Por ejemplo, los compuestos 1a y 1b demostraron un potencial antimicrobiano prometedor. Se justifican investigaciones adicionales sobre sus mecanismos de acción y objetivos específicos.

Potencial Antituberculoso

En un estudio realizado por Syed et al., se sintetizaron y evaluaron los derivados de 6-(4-sustituido fenil)-2-(3,5-dimetil-1H-pirazol-1-il)imidazo [2,1-b][1,3,4] tiadiazol para la actividad antituberculosa contra cepas de Mycobacterium tuberculosis. Notablemente, los compuestos 80a, 80b, 81a, 82a y 83a exhibieron potentes efectos antituberculosos .

Actividad Antipromastigote

Los estudios de simulación molecular han destacado la actividad antipromastigote in vitro de el compuesto 13. Mostró un patrón de unión favorable en el sitio activo de Leishmania major PTR1 (menor energía libre de unión de −9,8 kcal / mol), lo que sugiere una posible relevancia terapéutica .

Desarrollo de Fármacos

El imidazol sirve como un sintón crucial en el desarrollo de fármacos. Los fármacos disponibles comercialmente que contienen el anillo 1,3-diazol incluyen clemizol (agente antihistamínico), etonitazeno (analgésico), enviroxime (antiviral), astemizol (agente antihistamínico), omeprazol, pantoprazol (antiúlcera) y tiabendazol (antihelmíntico), entre otros . La investigación de nuevos derivados basados en este andamiaje podría conducir a agentes terapéuticos innovadores.

Química Heterocíclica

Las unidades que contienen imidazol ocupan una posición única en la química heterocíclica. Sus diversas propiedades los convierten en componentes valiosos en moléculas funcionales que se utilizan en diversas aplicaciones . Los investigadores continúan explorando métodos de síntesis regiocontrolados para imidazoles sustituidos.

Análogos de Hormonas Vegetales

Si bien no está directamente relacionado con el compuesto mencionado, cabe destacar que los derivados del indol, incluido el ácido indol-3-acético, sirven como hormonas vegetales que se producen durante la degradación del triptófano. Estos compuestos juegan un papel esencial en el crecimiento y desarrollo de las plantas .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. Similar compounds have been found to interact with various enzymes and receptors in the body

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the specific interactions and changes caused by this compound.

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to affect various pathways, including those involved in inflammation, cancer, and metabolic disorders

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Similar compounds have been found to have high solubility and good bioavailability . More research is needed to determine the specific ADME properties of this compound.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to have various biological activities, including antibacterial, anti-inflammatory, antitumor, and antioxidant activities

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s solubility, stability, and interaction with its targets . More research is needed to understand how these and other environmental factors influence the action of this compound.

Propiedades

IUPAC Name |

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O2S/c1-13-19(15-6-4-3-5-7-15)14(2)24(23-13)11-10-22-27(25,26)16-8-9-17(20)18(21)12-16/h3-9,12,22H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPECEMMSHSLCKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=CC(=C(C=C2)F)F)C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

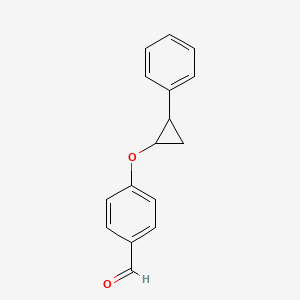

![4-Chloro-5-(4-isopropylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2453839.png)

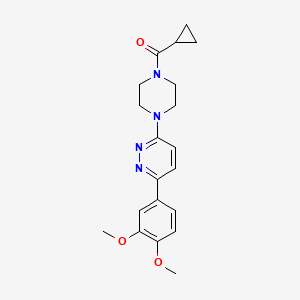

![N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2453846.png)

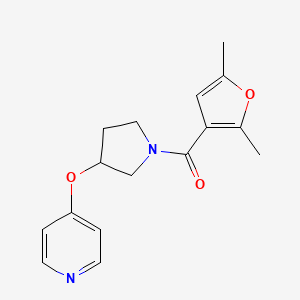

![(2E)-2-cyano-3-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B2453847.png)

![4-[2-(3-Bromophenyl)acetyl]morpholine-3-carbonitrile](/img/structure/B2453849.png)

![5-[(4-tert-butylphenyl)methoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2453856.png)